LY3509754

IL-17A inhibition Protein-protein interaction Surface plasmon resonance

LY3509754 is a research-use-only oral IL-17A small molecule inhibitor discontinued in Phase I due to hepatotoxicity. Researchers developing novel IL-17A inhibitors require this compound as a benchmark for PK/PD modeling and DILI mechanistic studies. • Direct orthosteric IL-17A inhibitor: KD=2.14 nM, IC50=8.25 nM (IL-17A/IL-17RA), HT-29 cell IC50=9.3 nM. • Only oral IL-17A inhibitor with published human PK (t1/2=11.4-19.1 h) and PD biomarker data. • Validated DILI positive control: 10% incidence in Phase I MAD cohorts with lymphocyte-rich lobular inflammation. Supplied with CoA; shipped under ambient conditions. Not for human use.

Molecular Formula C24H27F5N8O4
Molecular Weight 586.5 g/mol
Cat. No. B8201569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3509754
Molecular FormulaC24H27F5N8O4
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F
InChIInChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1
InChIKeyMVWVCLAORBNXSD-UWVAXJGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3509754 Specifications & Benchmark Data


LY3509754 (CAS 2452464-73-0) is a synthetic organic small molecule that functions as an orally bioavailable inhibitor of the proinflammatory cytokine interleukin-17A (IL-17A) [1]. Developed by Eli Lilly as an imidazo[1,2-b]pyridazine-based compound, it was the first low molecular weight IL-17A inhibitor to advance into human clinical trials, with the intent of providing an orally administered alternative to injectable anti-IL-17A monoclonal antibodies for the treatment of psoriasis and other IL-17A-mediated inflammatory diseases [2]. The compound exhibits potent target engagement with a binding affinity (KD) of 2.14 nM and inhibits IL-17A/IL-17RA interaction with an IC50 of 8.25 nM . Notably, LY3509754 progressed through Phase I clinical evaluation (NCT04586920) but was discontinued due to drug-induced liver injury (DILI) observed in multiple participants [2].

Pathway IL-17A signaling pathway studies Direct inhibitor of mature cytokine; not transcriptional modulator
Probe Format Oral small molecule research tool Phase I PK/PD characterized; daily oral gavage compatible
Target Engagement Orthosteric IL-17A/IL-17RA PPI inhibitor High-affinity binding reported; use for receptor interaction studies
Context Note Clinical development discontinued Hepatotoxicity reference compound; DILI mechanism research fit

LY3509754 vs. Generic IL-17A Inhibitors


LY3509754 cannot be generically substituted with other IL-17A pathway modulators due to fundamentally distinct mechanisms of action and divergent safety profiles that directly impact experimental design and data interpretation. Unlike RORγt inverse agonists (e.g., JNJ-61803534, BI 730357) that indirectly suppress IL-17 production via transcriptional regulation of Th17 cell differentiation, LY3509754 acts as a direct orthosteric protein-protein interaction inhibitor of the mature IL-17A cytokine [1]. Furthermore, among direct small molecule IL-17A inhibitors, LY3509754 exhibits a unique binding stoichiometry and allosteric modulation profile distinct from compounds such as JNJ627 (KD = 92 nM vs. 2.14 nM) [2]. Critically, the compound's documented hepatotoxicity profile—characterized by delayed-onset DILI with lymphocyte-rich lobular inflammation—represents a class-specific liability that may be intrinsic to the imidazo[1,2-b]pyridazine scaffold containing a furazan moiety, necessitating compound-specific controls rather than class-based extrapolation [3][4].

RORγt inverse agonists
(JNJ-61803534, BI 730357)
Indirect IL-17 modulation via Th17 differentiation; not a direct IL-17A inhibitor.Mechanism mismatch limits substitution for mature cytokine blockade studies.
Allosteric IL-17A inhibitors
(JNJ627, DC-853 analogs)
Different binding site and potency profile; orthosteric vs. allosteric mode may shift functional readouts.Binding stoichiometry and receptor competition context require compound-specific controls.
Class-level extrapolation from anti-IL-17A mAbs
Small molecule hepatotoxicity profile (delayed DILI) not observed with biologics; scaffold-dependent liability.Hepatotoxicity risk is compound-specific, not target-class intrinsic.

LY3509754 Quantitative Evidence Comparison


IL-17A Binding Affinity vs. JNJ627

LY3509754 demonstrates approximately 43-fold higher binding affinity for IL-17A compared to the structurally distinct allosteric small molecule inhibitor JNJ627 [1]. This difference in KD values indicates that LY3509754 achieves substantially greater target occupancy at equivalent concentrations, which translates to lower IC50 values in functional assays . The binding mode of LY3509754 is orthosteric, directly competing with IL-17RA receptor interaction, whereas JNJ627 binds to an allosteric site on the IL-17A homodimer [1].

IL-17A Binding Affinity vs. JNJ627
Cross-study comparable
KD 2.14 nM (LY3509754) vs. 92 nM (JNJ627); ~43-fold difference
Reported higher target occupancy context; supports binding-site characterization studies.
Orthosteric binding mode confirmed; allosteric comparator KD from supplier datasheet.
IL-17A inhibition Protein-protein interaction Surface plasmon resonance Binding kinetics

IL-17A/IL-17RA Inhibition Potency vs. JNJ627

LY3509754 inhibits IL-17A binding to IL-17RA with an IC50 of 8.25 nM (plasma protein binding-adjusted geomean IC50 = 3.67 nM) , compared to JNJ627 which exhibits an IC50 of 16 nM in TR-FRET assays measuring IL-17A/IL-17RA interaction [1]. In AlphaLISA format, LY3509754 demonstrates an IC50 of <9.45 nM [2], while comparable data for JNJ627 in AlphaLISA format is not available. The approximately 2-fold greater functional potency of LY3509754 relative to JNJ627 (8.25 nM vs. 16 nM) in receptor binding inhibition assays is consistent with its higher binding affinity [1].

IL-17A/IL-17RA Inhibition vs. JNJ627
Cross-study comparable
IC50 8.25 nM (TR-FRET) vs. 16 nM (JNJ627); ~1.9-fold difference
Supports functional potency comparison in receptor-ligand interaction assays.
AlphaLISA IC50 also reported (supplier data); assay platform sensitivity may influence ranking.
IL-17A functional antagonism TR-FRET assay AlphaLISA assay Receptor binding inhibition

Human Oral Pharmacokinetics

LY3509754 demonstrates human pharmacokinetic parameters that support once-daily oral administration, with a time to maximum concentration (Tmax) of 1.5–3.5 hours and a terminal half-life of 11.4–19.1 hours across single ascending dose (SAD) cohorts ranging from 10–2,000 mg [1]. Exposure increased in a dose-dependent manner. In contrast, injectable anti-IL-17A monoclonal antibodies such as secukinumab and ixekizumab require subcutaneous administration with dosing intervals of every 2–4 weeks and exhibit terminal half-lives of approximately 22–31 days (secukinumab: ~27 days; ixekizumab: ~13 days) [2]. While no other oral small molecule IL-17A inhibitor has published Phase I PK data in peer-reviewed literature as of 2025, LY3509754's half-life of 11.4–19.1 hours establishes the feasibility of once-daily oral dosing for this target class [1].

Human Oral PK Profile
Phase I trial context
t1/2 11.4–19.1 h; Tmax 1.5–3.5 h (10–2,000 mg SAD)
Reported PK profile supports oral exposure modeling and in vivo gavage study design.
Half-life 16–35× shorter than injectable anti-IL-17A mAbs; once-daily oral context.
Oral bioavailability Pharmacokinetics Half-life Tmax Once-daily dosing

Target Engagement: IL-17A PD Biomarker

LY3509754 administration resulted in robust target engagement in humans, as demonstrated by elevated plasma IL-17A levels within 12 hours of dosing [1]. This pharmacodynamic biomarker reflects the compound binding to circulating IL-17A and preventing its receptor-mediated clearance, thereby increasing detectable cytokine levels. The magnitude and kinetics of plasma IL-17A elevation serve as a direct, quantitative measure of peripheral target occupancy. In the Phase I study, this effect was observed across multiple dose levels and was dose-dependent, confirming that orally administered LY3509754 achieves systemic exposure sufficient to engage the IL-17A target [1]. Comparable target engagement data for other oral small molecule IL-17A inhibitors (e.g., JNJ627, DC-853) in peer-reviewed human studies are not yet available, making LY3509754 the most extensively characterized oral IL-17A small molecule inhibitor with respect to human pharmacodynamics [2].

IL-17A PD Biomarker
Phase I PD data
Plasma IL-17A elevation within 12 h post-dose; dose-dependent
Supports peripheral target occupancy interpretation; PD assay development reference.
Only oral IL-17A inhibitor with published human PD data; comparator data unavailable.
Target engagement Pharmacodynamics IL-17A biomarker Peripheral target occupancy

Hepatotoxicity & DILI Safety Profile

LY3509754 administration in the Phase I multiple ascending dose (MAD) study resulted in drug-induced liver injury (DILI) in 4 of 40 participants (10% incidence) receiving daily doses of 400 mg (n=1) or 1,000 mg (n=3) for 14 days, with onset occurring ≥12 days after the last dose [1]. Liver biopsies from three affected participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation, suggesting an immune-mediated mechanism rather than direct hepatocellular toxicity [1]. One case of acute hepatitis was classified as a serious adverse event requiring temporary hospitalization. This safety signal led to termination of the Phase I program and subsequent discontinuation of clinical development [2][3]. In contrast, anti-IL-17A monoclonal antibodies (secukinumab, ixekizumab, brodalumab) have not been associated with similar DILI signals in their respective clinical programs or post-marketing surveillance, with hepatotoxicity reported only as rare idiosyncratic events rather than class effects [4].

Hepatotoxicity & DILI
Trial context
DILI in 4/40 (10%) at 400–1,000 mg; delayed onset, lymphocytic lobular inflammation
Compound-specific hepatotoxicity reference; supports immune-mediated DILI research.
Not a class effect of IL-17A inhibition; scaffold-dependent liability under investigation.
Drug-induced liver injury Hepatotoxicity Safety pharmacology Adverse events Immune-mediated toxicity

cGMP Manufacturing & Synthetic Scalability

LY3509754 features three stereocenters that pose significant synthetic challenges, requiring stereoselective hydrogenation and biocatalysis to establish the correct absolute configuration [1]. Despite this complexity, a scalable cGMP manufacturing process was developed and executed, delivering 66 kg of final drug substance (hemiedisylate salt) to support clinical and product development studies [2]. The optimized process for the α-bromoketone intermediate achieved a 46.5% overall yield, representing a substantial improvement from the 19.1% yield of the initial preclinical supplies process [3]. This manufacturing achievement contrasts with many early-stage IL-17A small molecule inhibitors that lack validated cGMP-scale synthetic routes. For example, structurally related imidazo[1,2-b]pyridazine analogs described in WO2020146194 and other patent literature remain at milligram to gram laboratory scale without demonstrated scalable cGMP routes [4].

cGMP Synthetic Scalability
Process development context
66 kg drug substance delivered; intermediate yield improved 2.4× to 46.5%
Demonstrates scalable synthetic route; supports procurement of larger research quantities.
Stereoselective steps validated; comparator analogs remain at mg laboratory scale.
Synthetic chemistry cGMP manufacturing Stereoselective synthesis Process development Scale-up

LY3509754 Validated Research Applications


Oral IL-17A PK/PD Modeling

LY3509754 is the only oral small molecule IL-17A inhibitor with published human PK parameters (t1/2 = 11.4–19.1 hours; Tmax = 1.5–3.5 hours) and corresponding PD biomarker data (plasma IL-17A elevation within 12 hours of dosing), making it an essential reference compound for translational PK/PD modeling [1]. Researchers developing novel oral IL-17A inhibitors can use LY3509754 as a benchmark for establishing target exposure-response relationships, dose selection for preclinical efficacy studies, and predicting human oral bioavailability requirements for this challenging target class.

Hepatotoxicity Mechanism Studies

With documented 10% DILI incidence in Phase I MAD cohorts and histologically confirmed lymphocyte-rich lobular inflammation, LY3509754 serves as a validated positive control for investigating immune-mediated drug-induced liver injury mechanisms [1][2]. Applications include in vitro hepatotoxicity screening assay validation, transcriptomic profiling of DILI-associated gene signatures, and comparative toxicology studies to evaluate whether hepatotoxicity is scaffold-dependent (furazan-containing imidazo[1,2-b]pyridazine) or target-dependent (IL-17A inhibition) [3].

IL-17A PPI Inhibitor Benchmarking

LY3509754 exhibits high-affinity IL-17A binding (KD = 2.14 nM) and functional inhibition of IL-17A/IL-17RA interaction (IC50 = 8.25 nM), providing a potency benchmark for direct orthosteric IL-17A antagonists [1]. Researchers evaluating novel IL-17A small molecule inhibitors can use LY3509754 as a positive control in AlphaLISA, TR-FRET, and cell-based HT-29 functional assays (IC50 = 9.3 nM) to calibrate assay sensitivity and compare relative potency of development candidates [2].

cGMP Process Development Reference

The published cGMP manufacturing campaign for LY3509754, which delivered 66 kg of drug substance with validated impurity control and polymorph specification (hemiedisylate salt), provides a rare, fully documented case study for pharmaceutical process chemists [1][2]. Applications include benchmarking synthetic route efficiency (46.5% yield for key intermediate), studying stereoselective hydrogenation and biocatalysis strategies for multi-stereocenter APIs, and developing impurity control strategies for imidazo[1,2-b]pyridazine scaffolds [3].

Application
Selection Property
Validation Focus
Oral IL-17A PK/PD studies
Oral small molecule reference with human PK/PD data
Exposure-response relationship interpretation
Hepatotoxicity mechanism research
Compound-specific DILI reference with biopsy-confirmed phenotype
Immune-mediated hepatotoxicity endpoint review
IL-17A PPI inhibitor benchmarking
Direct orthosteric IL-17A antagonist comparator
Receptor binding inhibition assay context
cGMP process development reference
Scalable stereoselective synthesis route
Impurity control and yield optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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